molecular formula C12H17N3S2 B1326630 5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 861227-42-1

5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1326630
CAS No.: 861227-42-1
M. Wt: 267.4 g/mol
InChI Key: CGECXLADZSPDOM-UHFFFAOYSA-N
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Description

5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a thiol group attached to a triazole ring, which is further substituted with an isopropylthienyl and a propyl group. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-isopropylthiophene-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the desired triazole-thiol compound. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, thiolates, and various substituted triazole derivatives .

Scientific Research Applications

Chemistry: In organic chemistry, 5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its thiol group can form covalent bonds with cysteine residues in proteins, making it a useful tool for probing protein function.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .

Mechanism of Action

The mechanism of action of 5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with various binding sites, modulating the activity of receptors and other proteins. These interactions can affect cellular pathways and processes, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a thiol group, triazole ring, and isopropylthienyl substitution. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(5-propan-2-ylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S2/c1-4-5-15-11(13-14-12(15)16)9-6-10(8(2)3)17-7-9/h6-8H,4-5H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGECXLADZSPDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CSC(=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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